REACTION_CXSMILES
|
[CH3:1][C:2]1[O:3][CH2:4][C:5]([CH3:9])([CH2:7]O)[N:6]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Br:29]N1C(=O)CCC1=O>ClCCl>[CH3:1][C:2]1[O:3][CH2:4][C:5]([CH3:9])([CH2:7][Br:29])[N:6]=1
|
Name
|
|
Quantity
|
40.1 g
|
Type
|
reactant
|
Smiles
|
CC=1OCC(N1)(CO)C
|
Name
|
|
Quantity
|
85.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
58 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
which is separated
|
Type
|
WASH
|
Details
|
washed with tert-butyl methyl ether
|
Type
|
DISTILLATION
|
Details
|
The combined filtrates are subjected to a fractionated distillation at normal pressure
|
Type
|
DISTILLATION
|
Details
|
the title compound is distilled at an oil bath temperature of 200° C.
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CC=1OCC(N1)(CBr)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |